1-(Oxazol-2-yl)ethanone chemical properties and structure
1-(Oxazol-2-yl)ethanone chemical properties and structure
An In-depth Technical Guide to 1-(Oxazol-2-yl)ethanone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 1-(Oxazol-2-yl)ethanone (also known as 2-Acetyloxazole). As a member of the oxazole family, this heterocyclic ketone serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data, outlines detailed experimental protocols for its analysis, and presents logical workflows for its synthesis and characterization. Information regarding its potential biological activity as a regulator of steroid receptor coactivators is also discussed, highlighting its relevance in drug development.
Chemical Identity and Structure
1-(Oxazol-2-yl)ethanone is an aromatic ketone featuring a five-membered oxazole ring substituted with an acetyl group at the 2-position.[1]
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IUPAC Name: 1-(1,3-Oxazol-2-yl)ethanone[2]
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CAS Number: 77311-07-0[2]
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Molecular Formula: C₅H₅NO₂[2]
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Molecular Weight: 111.10 g/mol [2]
The structural identifiers for this compound are:
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SMILES: CC(=O)C1=NC=CO1[2]
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InChI: InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3[2]
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InChIKey: QCDUAXSWPGEYBB-UHFFFAOYSA-N[2]
Physicochemical Properties
The quantitative physicochemical properties of 1-(Oxazol-2-yl)ethanone are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification methods, and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂ | [2][3] |
| Molecular Weight | 111.10 g/mol | [2] |
| Boiling Point | 177.4 ± 23.0 °C at 760 mmHg | [1][3] |
| Density | 1.145 ± 0.06 g/cm³ | [3] |
| Flash Point | 61.1 °C (142.0 °F) | [3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| pKa | -2.40 ± 0.10 (Predicted) | [3] |
| LogP | -0.213 (Estimated) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Reactivity
The reactivity of the oxazole ring and the acetyl group allows for further chemical modifications. The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the methyl protons are weakly acidic. The oxazole ring itself can participate in various organic reactions, making it a versatile scaffold.[6]
Experimental Protocols: Spectroscopic Characterization
Accurate structural confirmation and purity assessment are critical. The following sections provide generalized, detailed protocols for the spectroscopic analysis of 1-(Oxazol-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[7][8]
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
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Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
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¹H NMR Data Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Expected Signals: The spectrum is expected to show three distinct signals:
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A singlet around δ 2.6-2.8 ppm, integrating to 3H (acetyl methyl group, -CH₃).
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A doublet or singlet around δ 7.2-7.4 ppm, integrating to 1H (proton at C5 of the oxazole ring).
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A doublet or singlet around δ 7.7-7.9 ppm, integrating to 1H (proton at C4 of the oxazole ring).
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¹³C NMR Data Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Expected Signals: The spectrum is expected to show five signals:
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One signal in the aliphatic region (δ ~25-30 ppm) for the acetyl methyl carbon.
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Two signals in the aromatic/heteroaromatic region for the oxazole ring carbons (C4 and C5, δ ~125-145 ppm).
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One deshielded signal for the oxazole C2 carbon (δ ~158-162 ppm).
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One signal in the carbonyl region (δ > 185 ppm) for the acetyl carbonyl carbon.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule based on their characteristic vibrational frequencies.[10][11]
Objective: To identify the characteristic C=O (ketone) and C=N/C=C (oxazole ring) functional groups.
Methodology:
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Sample Preparation (ATR):
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Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
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Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
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Expected Absorptions:
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~3150-3100 cm⁻¹: C-H stretching of the oxazole ring.
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~1700-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the acetyl ketone group.
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~1600-1450 cm⁻¹: Multiple bands corresponding to C=N and C=C stretching vibrations within the aromatic oxazole ring.
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~1360 cm⁻¹: C-H bending of the methyl group.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[12][13]
Objective: To confirm the molecular weight and elemental composition of the molecule.
Methodology:
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Sample Preparation:
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
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Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion.[15] Electron Impact (EI) can also be used to study fragmentation patterns.
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Data Acquisition:
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Acquire the mass spectrum in positive ion mode.
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Calibrate the instrument using a known standard to ensure high mass accuracy.[16]
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Expected Results:
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The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of C₅H₅NO₂ plus a proton (112.0393).
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Accurate mass measurement should confirm the elemental formula within a 5 ppm error margin.
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References
- 1. 1-(OXAZOL-2-YL)ETHANONE | 77311-07-0 [chemicalbook.com]
- 2. 1-(1,3-Oxazol-2-yl)ethan-1-one | C5H5NO2 | CID 19782729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-acetyl oxazole, 77311-07-0 [thegoodscentscompany.com]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. omicsonline.org [omicsonline.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Experimental Design [web.mit.edu]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
